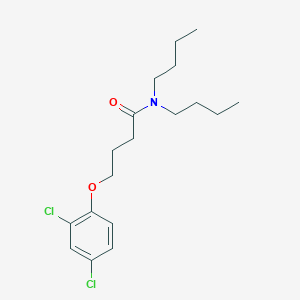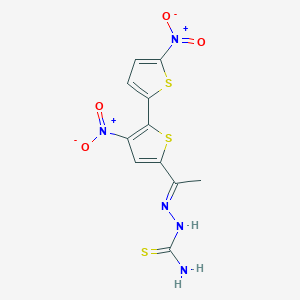
1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been used as a probe for studying the binding affinity of various receptors.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood. However, it has been found to bind to various receptors, including the 5-HT1A, 5-HT2A, and 5-HT2B receptors. It has also been found to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its high purity and yield. Additionally, it has been extensively studied, and its properties are well-characterized. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are many future directions for the study of 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is to further investigate its anti-cancer properties and potential applications in cancer therapy. Additionally, its binding affinity to various receptors could be studied in more detail to better understand its mechanism of action. Finally, its potential applications in the treatment of inflammatory diseases could also be explored further.
In conclusion, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity and yield, and its properties have been extensively studied. Further research is needed to fully understand its mechanism of action and potential applications.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-14-3-5-15(6-4-14)19-8-10-20(11-9-19)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHAJBWSUABSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154388 | |
| Record name | Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124444-81-1 | |
| Record name | Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(4-fluorophenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)


![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)

![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)

![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)
![2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)